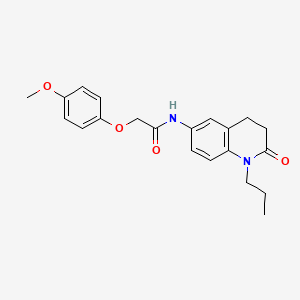![molecular formula C20H27NO2 B2494367 N-[(2-méthoxyadamantan-2-yl)méthyl]-2-méthylbenzamide CAS No. 1797716-58-5](/img/structure/B2494367.png)
N-[(2-méthoxyadamantan-2-yl)méthyl]-2-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually introducing functional groups through various chemical reactions. For benzamide derivatives, a common approach might involve the formation of the amide linkage through the reaction of the corresponding acid or acid chloride with an amine. Methylation and other functional group modifications can be achieved through reagents like methyl iodide or dimethyl sulfate in the presence of a base (Elbashir et al., 2012).
Molecular Structure Analysis
The molecular structure of organic compounds can be analyzed through various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into the functional groups present and their arrangement. X-ray crystallography might be employed to determine the precise three-dimensional structure of crystalline solids (Sauter et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving benzamides typically explore the reactivity of the amide linkage, which can be involved in hydrolysis, aminolysis, or reduction reactions. The methoxy and methyl groups introduce additional reactivity patterns, such as electrophilic substitution reactions for the methylbenzene part (Gil & Trzeciak, 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are influenced by their molecular structure. For instance, the presence of methoxy and amide groups can affect the compound's polarity and hydrogen bonding capability, influencing its solubility in various solvents (Parsons et al., 1999).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity toward specific reagents are determined by the functional groups present in the molecule. For example, the amide group in benzamides can engage in nucleophilic acyl substitution reactions, while methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions (Bannon et al., 1982).
Applications De Recherche Scientifique
Activité fongicide
Bien que non directement lié au composé en question, il est intéressant de noter que des composés similaires, tels que les dérivés de la N-(thiophène-2-yl) nicotinamide, ont été conçus et synthétisés pour leur activité fongicide . Cela suggère un potentiel pour le développement d'applications fongicides pour des composés apparentés .
Mécanisme D'action
Without specific experimental data or literature, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how it interacts with biological targets, which in turn would be influenced by its three-dimensional structure and functional groups .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13-5-3-4-6-18(13)19(22)21-12-20(23-2)16-8-14-7-15(10-16)11-17(20)9-14/h3-6,14-17H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRNTYZNDGYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)
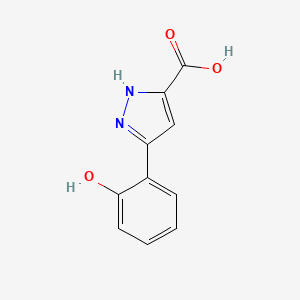
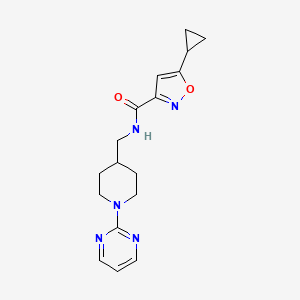

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)
![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)
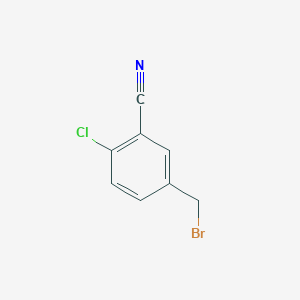

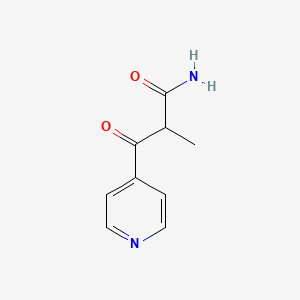
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)
![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)
